molecular formula C14H17NO2 B1312593 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester CAS No. 523227-10-3

8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester

Cat. No. B1312593
M. Wt: 231.29 g/mol
InChI Key: FNTWVFJKVBWXNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

8-Quinolinecarboxylic acid may be used in the synthesis of novel oxorhenium(V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives . It can also be used to create chiral 1,2,3,4-tetrahydroquinolinyl-oxazoline compounds, which are used as ligands for Ru-catalyzed asymmetric transfer hydrogenation of ketones .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Derivatives : Quinolinecarboxylic acid derivatives, including those related to 8-Quinolinecarboxylic acid, are synthesized for various chemical studies. For instance, ethyl ester derivatives of quinolinecarboxylic acids have been synthesized by treating acetylmalonic acid with substituted anilines. These compounds undergo tautomeric and conformational transformations, studied using IR, NMR, and UV spectroscopy (Kononov et al., 1988).

  • Development of Helical Structures : In the field of molecular design, oligoamides of quinolinecarboxylic acid have been synthesized and characterized for their helical structures. This includes the study of their structural characteristics in solid states and solutions, demonstrating the potential for complex molecular designs (Jiang et al., 2003).

  • Large-Scale Synthesis for Pharmaceuticals : The compound's analogs, such as rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, have been synthesized efficiently for large-scale manufacturing, indicating their importance as intermediates in pharmaceuticals (Bänziger et al., 2000).

  • Method of Synthesis : There are studies focused on developing new methods of synthesis for related quinolinecarboxylic acid esters, contributing to the advancement of synthetic techniques in organic chemistry (Li Yong, 2009).

Chemical Properties and Reactions

  • Reduction Studies : Research has been conducted on the reduction of quinolinecarboxylic acids, including 8-Quinolinecarboxylic acid, by Raney alloy in alkaline media. This study contributes to understanding the chemical properties and potential reactions of these compounds (Graeheva et al., 1988).

  • Synthesis of Unsaturated Esters : The synthesis of unsaturated esters of quinolinecarboxylic acids, including those derived from 8-Quinolinecarboxylic acid, has been explored, demonstrating their utility in various chemical synthesis applications (Blokhin et al., 1969).

properties

IUPAC Name

methyl 2,2,4-trimethyl-1H-quinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9-8-14(2,3)15-12-10(9)6-5-7-11(12)13(16)17-4/h5-8,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTWVFJKVBWXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=CC=C2C(=O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465111
Record name 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester

CAS RN

523227-10-3
Record name 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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